![molecular formula C6H11NO B12510066 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)bicyclo[111]pentan-1-ol is a compound with the molecular formula C7H13NO It is a derivative of bicyclo[111]pentane, a highly strained hydrocarbon with a unique three-dimensional structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of an amine to a bicyclo[1.1.1]pentane derivative. For example, the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with ammonia or an amine under appropriate conditions can yield the desired product .
Industrial Production Methods
Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
科学研究应用
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A derivative used in the synthesis of the target compound.
1-Azido-3-iodobicyclo[1.1.1]pentane:
Uniqueness
This compound is unique due to its combination of an amine and hydroxyl group on the bicyclo[1.1.1]pentane core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C6H11NO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4,7H2 |
InChI 键 |
WYQKKRBHVXDDTB-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


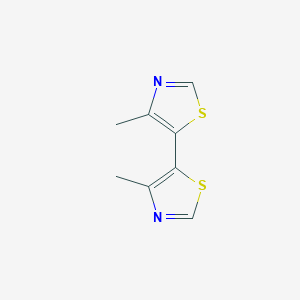
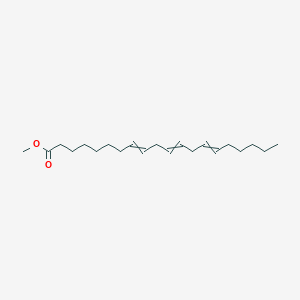
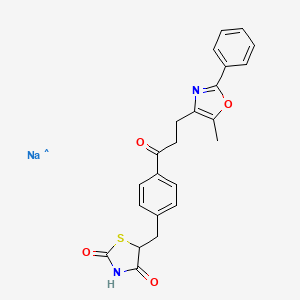
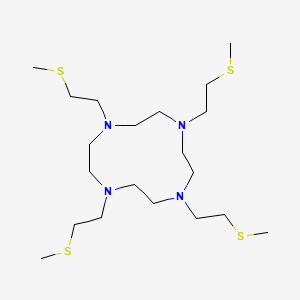
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)
![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B12510022.png)
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)
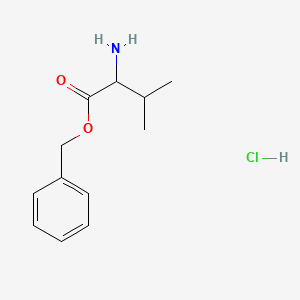
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
